![molecular formula C12H17N3O4S B14005474 n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide CAS No. 91647-11-9](/img/structure/B14005474.png)
n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide: is a chemical compound known for its diverse applications in medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with isopropyl isocyanate and sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 4-aminophenylacetamide reacts with isopropyl isocyanate to form an intermediate.
Sulfonation: The intermediate is then treated with sulfamoyl chloride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as:
Reactant Mixing: Precise amounts of 4-aminophenylacetamide, isopropyl isocyanate, and sulfamoyl chloride are mixed.
Reaction Control: Temperature, pressure, and pH are carefully controlled to facilitate the reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, enabling the creation of diverse chemical entities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects. It is being investigated for its role in treating various diseases, including cancer and bacterial infections.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism by which n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}benzamide
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}methanamide
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the acetamide group may influence its solubility and interaction with biological targets differently than a benzamide or methanamide group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
91647-11-9 |
|---|---|
Molecular Formula |
C12H17N3O4S |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-[4-(propan-2-ylcarbamoylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H17N3O4S/c1-8(2)13-12(17)15-20(18,19)11-6-4-10(5-7-11)14-9(3)16/h4-8H,1-3H3,(H,14,16)(H2,13,15,17) |
InChI Key |
APYSMUJJWDAYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


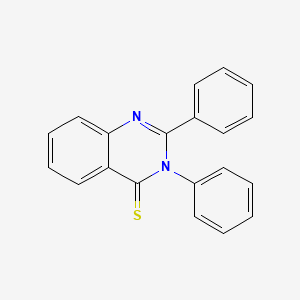
![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)
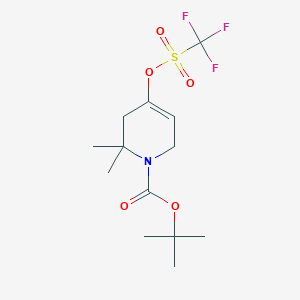
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide](/img/structure/B14005399.png)

![N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide](/img/structure/B14005409.png)
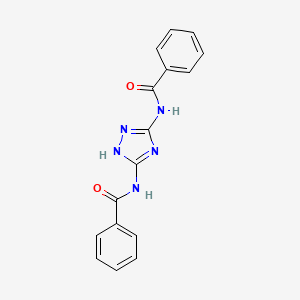
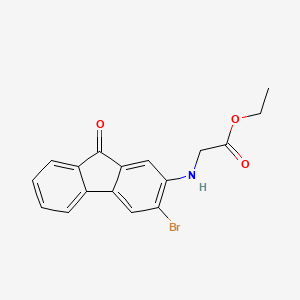
![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)
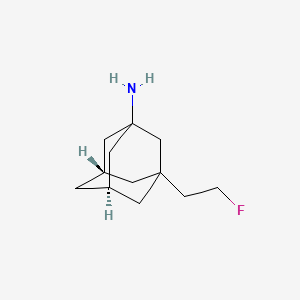
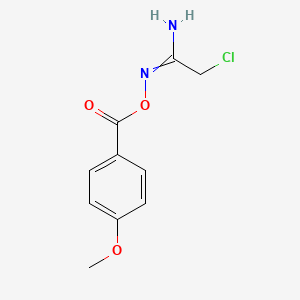
![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
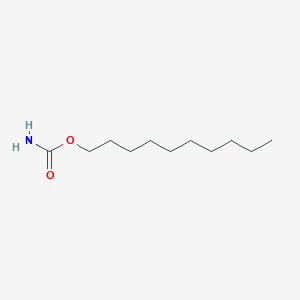
![(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid](/img/structure/B14005467.png)
